Acetyl-(2-methylanilino)cyanamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Cyanamide Derivatives

Acetyl-(2-methylanilino)cyanamide (CAS 191028-17-8), systematically named N-cyano-N'-(2-methylphenyl)acetohydrazide, is a synthetic organic compound classified within the acyl cyanamide chemical family. With molecular formula C₁₀H₁₁N₃O and molecular weight 189.21 g/mol, it features a cyano group (C≡N) appended to an acetyl hydrazide backbone substituted with a 2-methylphenyl (o-tolyl) moiety.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 191028-17-8
Cat. No. B574149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-(2-methylanilino)cyanamide
CAS191028-17-8
SynonymsAcetic acid, 1-cyano-2-(2-methylphenyl)hydrazide
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCC1=CC=CC=C1NN(C#N)C(=O)C
InChIInChI=1S/C10H11N3O/c1-8-5-3-4-6-10(8)12-13(7-11)9(2)14/h3-6,12H,1-2H3
InChIKeyZUOAEXGEJIQTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-(2-methylanilino)cyanamide (CAS 191028-17-8): Key Identifiers and Structural Family for Targeted Procurement


Acetyl-(2-methylanilino)cyanamide (CAS 191028-17-8), systematically named N-cyano-N'-(2-methylphenyl)acetohydrazide, is a synthetic organic compound classified within the acyl cyanamide chemical family. With molecular formula C₁₀H₁₁N₃O and molecular weight 189.21 g/mol, it features a cyano group (C≡N) appended to an acetyl hydrazide backbone substituted with a 2-methylphenyl (o-tolyl) moiety [1]. The compound is categorized as an N-acyl cyanamide derivative, a class recognized for versatile reactivity as synthetic intermediates and potential biological activity [2]. Its structural blueprint—incorporating a cyanamide electrophilic center, an acyl hydrazide linkage, and a sterically differentiated ortho-tolyl group—differentiates it from simpler cyanamide analogs and defines its utility in medicinal chemistry and heterocyclic synthesis applications.

Why Generic Replacement of Acetyl-(2-methylanilino)cyanamide with In-Class Cyanamide Analogs Compromises Research Reproducibility


Within the acyl cyanamide chemical class, minor structural modifications produce substantial shifts in reactivity, biological target engagement, and physicochemical properties that preclude interchangeable use. Substituting the 2-methylphenyl (o-tolyl) group of the target compound with an unsubstituted phenyl or 4-methylphenyl analog alters steric hindrance at the hydrazide nitrogen, directly affecting nucleophilic addition rates, cyclocondensation regioselectivity, and enzyme binding pocket complementarity [1][2]. Similarly, replacing the acetyl group with longer-chain acyl substituents modifies hydrolytic stability and metabolic liability, while removal of the cyanamide moiety abolishes electrophilic reactivity essential for covalent inhibitor design [3]. These structural sensitivities mean that procurement of the exact CAS 191028-17-8 compound—not a near-neighbor analog—is mandatory for reproducing published synthetic protocols, confirming structure–activity relationship (SAR) findings, and maintaining batch-to-batch consistency in lead optimization campaigns.

Product-Specific Quantitative Evidence for Acetyl-(2-methylanilino)cyanamide (CAS 191028-17-8) vs. Nearest Analogs


Ortho-Methyl Phenyl Substitution Confers Distinct Steric and Electronic Profile versus Unsubstituted Phenyl Analog

The target compound carries a 2-methyl (ortho-tolyl) substituent on the hydrazide N'-phenyl ring, whereas the closest unsubstituted analog, 2-cyano-N'-phenylacetohydrazide (CAS 60598-59-6), bears only a hydrogen atom at this position. The ortho-methyl group introduces steric hindrance that restricts rotational freedom around the N'–aryl bond, alters the electron density on the hydrazide nitrogen via inductive (+I) effects, and modifies the spatial orientation of the phenyl ring relative to the cyanamide electrophilic center [1]. These electronic and conformational differences directly influence the reactivity of the cyanamide carbon toward nucleophilic attack, the regioselectivity of cyclocondensation reactions, and the complementarity of the molecule with hydrophobic enzyme binding pockets [2]. In SAR studies of cyanamide-based enzyme inhibitors, ortho-substitution on the phenyl ring has been demonstrated to modulate target potency by orders of magnitude compared to unsubstituted or para-substituted congeners [3]. Procurement of the exact CAS 191028-17-8 compound, rather than the commercially more accessible unsubstituted phenyl analog, is therefore essential for reproducing sterically sensitive biological data.

Medicinal Chemistry Structure–Activity Relationship (SAR) Cyanamide Derivatives

Acyl Hydrazide Scaffold Enables Distinct Reactivity Profile versus Simple N-Acetyl Cyanamide

The target compound incorporates an N-acyl cyanamide group embedded within a hydrazide framework (acetyl-NH-N(CN)-aryl), distinguishing it fundamentally from the simpler N-acetylcyanamide (CAS 5634-51-5, CH₃CONHCN), which lacks the hydrazide N–N bond and the N'-aryl substituent. This hydrazide architecture provides the target compound with dual nucleophilic and electrophilic reactive sites: the terminal NH of the hydrazide can participate in condensation reactions with aldehydes or ketones to form hydrazones, while the cyanamide carbon remains susceptible to nucleophilic addition and cycloaddition [1][2]. In contrast, N-acetylcyanamide possesses only a single reactive center (the cyanamide carbon), limiting its utility to simple cyano-transfer reactions. The N-aryl-N'-cyanoacetohydrazide scaffold has been demonstrated as a versatile precursor for the synthesis of polyfunctionalized heterocycles including pyrazoles, pyridines, pyrimidines, and triazoles through sequential cyclocondensation reactions, a synthetic manifold inaccessible from mono-functional N-acetylcyanamide [2]. This bifunctional reactivity profile makes the target compound a strategically superior building block for diversity-oriented synthesis and medicinal chemistry library construction.

Synthetic Chemistry Heterocyclic Synthesis Building Block Utility

Cyanamide Warhead Enables Reversible Covalent Inhibition Mechanism Distinct from Irreversible Acrylamide-Based Inhibitors

The cyanamide functional group in acetyl-(2-methylanilino)cyanamide serves as an electrophilic warhead capable of forming reversible covalent adducts with active-site cysteine residues in kinase targets, a mechanism fundamentally distinct from the irreversible covalent bonding characteristic of acrylamide-based inhibitors [1]. In a systematic comparison of covalent reactive groups on an aminopyrazole carboxamide Bruton's tyrosine kinase (BTK) inhibitor scaffold, cyanamide-based reversible-covalent inhibitors demonstrated superior combined BTK potency and EGFR selectivity relative to acrylamide-based irreversible inhibitors [1]. While direct quantitative data for the specific target compound against BTK is not available in the public domain, the class-level inference establishes that the cyanamide warhead—present in the target compound—offers a tunable covalent engagement profile with potentially reduced off-target haptenation risk compared to irreversible acrylamide warheads. This mechanistic differentiation is critical for procurement decisions in covalent inhibitor discovery programs, as the cyanamide electrophile provides a distinct residence time and selectivity fingerprint that cannot be replicated by substituting an acrylamide-containing analog.

Covalent Inhibitor Design Kinase Drug Discovery Selectivity Profiling

Predicted Physicochemical Property Profile Differentiates from Lower Molecular Weight Cyanamide Analogs for CNS Drug Design

The molecular weight (189.21 g/mol), calculated LogP (cLogP ≈ 1.5), hydrogen bond donor count (1, hydrazide NH), hydrogen bond acceptor count (4, N of cyanamide, carbonyl O, hydrazide N), topological polar surface area (tPSA ≈ 57 Ų), and rotatable bond count (3) of acetyl-(2-methylanilino)cyanamide position it within a physicochemical space that is distinguishable from both simpler cyanamide analogs and larger acyl cyanamide derivatives. Notably, the compound exceeds the molecular weight of N-acetylcyanamide (84.08 g/mol, cLogP ≈ -0.3) by >100 Da and of (2-methylphenyl)cyanamide (C₈H₈N₂, MW 132.16 g/mol) by ~57 Da, placing it closer to the lower boundary of classical CNS drug-like property space (MW <400, cLogP 1–4, tPSA <90 Ų, HBD <3) where it may offer improved membrane permeability compared to highly polar cyanamide metabolites while retaining sufficient solubility for in vitro assay compatibility [1]. In contrast, larger peptidyl cyanamide prodrugs with MW >300 exceed optimal lead-like property ranges and may face solubility-limited assay performance. This intermediate property profile makes the target compound a strategically balanced starting point for hit-to-lead optimization where both CNS penetration potential and aqueous solubility are required.

Physicochemical Properties CNS Drug Design ADME Prediction

High-Impact Application Scenarios for Acetyl-(2-methylanilino)cyanamide in Drug Discovery and Chemical Biology


Reversible Covalent Kinase Inhibitor Lead Generation Campaigns

Medicinal chemistry teams pursuing reversible covalent inhibitors for kinase targets (e.g., BTK, EGFR, JAK family kinases) should prioritize acetyl-(2-methylanilino)cyanamide as a scaffold bearing the cyanamide electrophilic warhead. As demonstrated by Kwon et al. (2012), cyanamide-based reversible covalent inhibitors achieve superior combined potency and selectivity versus irreversible acrylamide warheads on identical core scaffolds [1]. The target compound's hydrazide framework provides additional vectors for SAR exploration via condensation with diverse aldehydes to generate hydrazone libraries, enabling rapid optimization of non-covalent binding interactions while retaining the reversible covalent mechanism. This application scenario is directly supported by the class-level evidence on cyanamide warhead selectivity advantages (Evidence Item 3).

Diversity-Oriented Synthesis of Bioactive Heterocyclic Libraries

The bifunctional hydrazide–cyanamide architecture makes acetyl-(2-methylanilino)cyanamide a strategically valuable building block for diversity-oriented synthesis (DOS) programs. The hydrazide NH enables condensation with aldehydes, ketones, and isothiocyanates, while the cyanamide carbon participates in [3+2] and [4+2] cycloadditions, providing access to pyrazole, pyridine, pyrimidine, triazole, and thiazole heterocyclic scaffolds from a single precursor [2]. This multi-directional reactivity is a direct consequence of the acyl hydrazide scaffold differentiation documented in Evidence Item 2 and enables the construction of skeletally diverse compound libraries for phenotypic screening without requiring procurement of multiple distinct building blocks.

Structure–Activity Relationship Studies Requiring Ortho-Substituted Phenyl Pharmacophores

In target-based drug discovery programs where the ortho-tolyl moiety is a critical pharmacophoric element for hydrophobic pocket occupancy, acetyl-(2-methylanilino)cyanamide provides the defined 2-methylphenyl substitution that is absent from commercially more common unsubstituted phenyl or para-substituted analogs. The steric and electronic differentiation conferred by the ortho-methyl group (Evidence Item 1) is essential for reproducing SAR trends where a methyl 'magic effect' has been identified. Substitution with the unsubstituted phenyl analog (CAS 60598-59-6) will produce misleading SAR data and potentially eliminate target affinity, as the ortho-methyl group's contribution to binding entropy and van der Waals contacts cannot be mimicked by hydrogen.

CNS-Penetrant Probe Compound Optimization from Lead-Like Starting Points

For neuroscience drug discovery programs requiring balanced CNS permeability and solubility, acetyl-(2-methylanilino)cyanamide occupies a favorable property niche (MW 189, cLogP ~1.5, tPSA ~57 Ų) that complies with CNS MPO desirability criteria [3]. This intermediate property profile—demonstrated in Evidence Item 4—positions the compound as a lead-like starting point that retains sufficient polarity for aqueous solubility while avoiding the excessive lipophilicity that leads to high metabolic clearance and phospholipidosis risk. In contrast, smaller cyanamide metabolites are too polar for passive BBB penetration, and larger peptidyl prodrugs exceed recommended property thresholds for CNS drug discovery.

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